Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core. Key structural elements include:
- Furo[2,3-b]pyridine scaffold: A bicyclic system with an oxygen-containing furan ring fused to a pyridine.
- Substituents: A 4-methylphenyl group at position 6, a trifluoromethyl (-CF₃) group at position 4, and an ethyl ester at position 2.
This compound has been investigated for its inhibitory activity against cyclin-dependent kinase 2 (CDK2), showing an IC₅₀ of 0.93 µM, comparable to the reference drug roscovitine (IC₅₀ 0.394 µM) . Its structure-activity relationship (SAR) is influenced by the trifluoromethyl group, which improves metabolic stability and lipophilicity, and the 4-methylphenyl group, which may optimize steric interactions in enzyme binding pockets.
Properties
IUPAC Name |
ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-3-25-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)26-15)10-6-4-9(2)5-7-10/h4-8H,3,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZMNBUCAUVXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160436-49-7 | |
| Record name | ET 3-AMINO-6-(4-ME-PHENYL)-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to comprehensively review its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H13F3N2O3
- Molecular Weight : 350.29 g/mol
- CAS Number : 160436-48-6
The compound contains a furo[2,3-b]pyridine core, which is known for its role in various pharmacological activities. The trifluoromethyl group enhances lipophilicity and biological potency, making it a valuable scaffold for drug development.
Anticancer Properties
Recent studies have indicated that derivatives of furo[2,3-b]pyridine compounds exhibit notable anticancer activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 1.5 | High |
| MCF-7 | 2.0 | Moderate |
| A549 | 1.8 | High |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression, such as CDK2 and CDK9.
- Modulation of Apoptotic Pathways : The compound may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Anti-inflammatory Effects : By modulating COX enzymes and other inflammatory mediators, it may reduce tumor-associated inflammation.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the potential of the compound as a lead for developing new antimicrobial agents.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of furo[2,3-b]pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value below 5 µM across the board. The study concluded that the trifluoromethyl substitution was crucial for enhancing biological activity.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial effects of various derivatives of furo[2,3-b]pyridine compounds. This compound was tested against a panel of bacterial strains and demonstrated effective inhibition at low concentrations. This study supports its potential use in treating infections caused by resistant strains.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it attractive for drug development targeting neurological disorders. Research indicates that compounds with similar structures have shown efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
Case Studies:
- A study demonstrated that derivatives of this compound exhibited significant activity against specific neurological targets, suggesting potential therapeutic applications in treating neurodegenerative diseases .
- Another investigation focused on the synthesis of analogs for evaluating their pharmacological profiles, revealing promising results in preclinical models .
Agricultural Chemistry
Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is utilized in formulating agrochemicals. Its chemical structure enhances efficacy against certain pests, making it a valuable candidate for developing new pesticides.
Applications:
- The compound has been incorporated into formulations aimed at improving pest resistance in crops, demonstrating enhanced performance compared to traditional agents .
- Research has indicated that the trifluoromethyl group contributes to increased potency and selectivity against target pests, which is critical for sustainable agricultural practices.
Material Science
In material science, this compound is explored for its properties in creating advanced materials. Its stability and unique chemical characteristics make it suitable for applications in coatings that require enhanced durability and environmental resistance.
Research Insights:
- Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it ideal for protective coatings .
- The potential for developing smart materials with responsive properties has also been investigated, leveraging the compound's unique fluorinated structure.
Biochemical Research
Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical assays.
Key Findings:
- Investigations into its role as an enzyme inhibitor have provided insights into metabolic regulation and potential therapeutic strategies for metabolic disorders .
- The compound’s interactions with various biomolecules have been characterized using advanced analytical techniques, contributing to a deeper understanding of its biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Bromophenyl Analog
- Compound: Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate .
- Molecular Formula : C₁₇H₁₂BrF₃N₂O₃.
- Key Differences : Bromine substituent at the phenyl ring instead of methyl.
- Impact: Bromine’s electronegativity and larger atomic radius may alter electronic properties and steric effects. No direct biological data reported, but bromine often enhances binding affinity in kinase inhibitors due to halogen bonding .
Naphthyl-Thiophene Analog
- Compound: Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) .
- Key Differences : Naphthyl (bulky aromatic) and thiophene (sulfur-containing) substituents.
- Impact :
Furanyl-Naphthyl Analog
Core Heterocycle Modifications
Thieno[2,3-b]pyridine Analogs
- Compound: Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) .
- Key Differences: Sulfur-containing thieno core instead of oxygen-containing furo.
- Impact: Thiophene’s lower electronegativity may reduce hydrogen-bonding capacity. No CDK2 data, but similar derivatives show antimicrobial activity .
Methoxyphenyl-Thieno Analog
- Compound: Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate .
- Key Differences: Methoxy group (electron-donating) and thieno core.
- Impact :
- Methoxy may enhance solubility but reduce membrane permeability.
Preparation Methods
Synthesis of Ethyl {[3-Cyano-6-(4-Methylphenyl)-4-(Trifluoromethyl)-2-Pyridinyl]Oxy}Acetate
Starting Materials :
-
4-Methylphenylboronic acid
-
2-Chloro-3-cyano-4-(trifluoromethyl)pyridine
-
Ethyl glycolate
Procedure :
-
Suzuki-Miyaura Coupling : React 2-chloro-3-cyano-4-(trifluoromethyl)pyridine with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 80°C for 12 hours. Yield: 78–85%.
-
O-Alkylation : Treat the resulting 3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-ol with ethyl bromoacetate in DMF using K₂CO₃ as base (60°C, 6 hours). Yield: 90–92%.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₂O₄ |
| HRMS (ESI+) | m/z 381.1056 [M+H]⁺ (calc. 381.1052) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (s, 1H), 7.65 (d, J = 8.0 Hz, 2H), 7.34 (d, J = 8.0 Hz, 2H), 4.82 (s, 2H), 4.32 (q, J = 7.1 Hz, 2H), 2.44 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H) |
Cyclization and Amination
Reagents :
-
Hydrazine hydrate (99%)
-
Conc. HCl
Procedure :
-
Cyclization : Heat the O-alkylated intermediate with hydrazine hydrate (3 equiv) in ethanol at reflux (78°C) for 8 hours. The reaction proceeds via nucleophilic attack at the cyano group, forming the furopyridine ring.
-
Acid Workup : Quench with conc. HCl (pH 2–3) to precipitate the product. Yield: 65–70% after recrystallization from ethanol/water (4:1).
Optimization Insights :
-
Temperature : Reactions below 70°C result in incomplete cyclization (<50% conversion).
-
Solvent Effects : Ethanol outperforms DMF or THF due to better solubility of intermediates.
Alternative Synthetic Routes
One-Pot Tandem Approach
Advantages : Reduced purification steps and improved atom economy.
Procedure :
-
Combine Suzuki coupling and O-alkylation in a single reactor using Pd(OAc)₂/Xantphos catalytic system.
-
Sequential addition of reagents maintains compatibility:
Limitations :
-
Requires precise temperature control to prevent side reactions.
-
Catalyst loading increases to 5 mol% for acceptable conversion rates.
Microwave-Assisted Synthesis
Conditions :
-
CEM Discover SP reactor
-
150°C, 300 W, 30 minutes
Outcomes :
-
80% yield in cyclization step vs. 65% conventional heating
Critical Analysis of Methodologies
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 hours | 0.5–1 hour |
| Yield | 65–70% | 75–80% |
| Energy Consumption | High | Moderate |
| Scalability | Pilot-scale feasible | Limited to <100 g batches |
Key Observations :
-
Trifluoromethyl Stability : The CF₃ group remains intact under both acidic and basic conditions, as confirmed by ¹⁹F NMR.
-
Regioselectivity : Exclusive formation of furo[2,3-b] isomer due to steric guidance from the 4-methylphenyl group.
Purification and Characterization
Chromatographic Methods :
-
Flash Column : Silica gel (230–400 mesh), hexane/EtOAc (3:1 → 1:1 gradient)
-
HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30, 1 mL/min)
Spectroscopic Confirmation :
-
¹³C NMR (101 MHz, CDCl₃): δ 165.8 (COOEt), 154.2 (C-2), 142.1 (C-4), 123.5 (q, J = 272 Hz, CF₃)
-
FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1130 cm⁻¹ (C-F)
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate?
The compound is typically synthesized via multi-step heterocyclization reactions. For example, analogous furopyridine derivatives are prepared by cyclizing ester intermediates with formamide or other nucleophiles under controlled conditions. Key steps include the Biginelli reaction for precursor assembly and subsequent functionalization of the pyridine core . Characterization often involves HPLC purity checks (>95%) and spectroscopic validation (e.g., H NMR, C NMR) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for structural elucidation?
Nuclear Magnetic Resonance (NMR) is essential for confirming the position of substituents (e.g., trifluoromethyl, methylphenyl groups). Infrared Spectroscopy (IR) identifies functional groups like the carbonyl (C=O, ~1660 cm) and amino (NH, ~3350–3487 cm). Mass Spectrometry (MS) provides molecular weight verification, while X-ray diffraction (XRD) resolves crystallographic details for ambiguous stereochemistry .
Q. How are initial biological activities evaluated for this compound?
In vitro cytotoxicity assays against cancer cell lines (e.g., HCT-116, MCF-7) are standard. IC values are determined via dose-response curves, often comparing activity to reference inhibitors like roscovitine. Enzymatic inhibition assays (e.g., CDK2 or protease inhibition) use fluorescence-based or colorimetric methods to measure activity at varying concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic variation of catalysts (e.g., cesium carbonate for deprotonation), solvents (acetonitrile for polar intermediates), and temperature (50–80°C for cyclization) is critical. Parallel reaction screening and HPLC monitoring help identify optimal conditions. For example, stirring duration (4–24 hours) and stoichiometric ratios (1:1.2 for nucleophile:ester) significantly impact yields in heterocyclization steps .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
Discrepancies between NMR predictions and observed spectra often arise from dynamic effects (e.g., tautomerism) or crystallographic packing. Use 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial proximity. For ambiguous cases, XRD provides definitive proof of regiochemistry, as seen in resolving furopyridine vs. thienopyridine analogs .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting CDK2 inhibition?
SAR requires systematic substitution at key positions:
- 4-Methylphenyl group : Replace with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic interactions.
- Trifluoromethyl group : Test fluorinated analogs (e.g., difluoromethyl) to modulate electron-withdrawing effects.
- Ethyl carboxylate : Convert to amides or esters with varying alkyl chains to improve solubility. Activity is quantified via IC values in enzymatic assays, with molecular docking (e.g., AutoDock Vina) validating binding modes .
Q. How to evaluate enzyme inhibition mechanisms against viral proteases?
Competitive vs. non-competitive inhibition is assessed via Michaelis-Menten kinetics. Pre-incubate the compound with SARS-CoV-2 main protease (M) and measure residual activity using fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). IC determination and Lineweaver-Burk plots differentiate inhibition types. Structural analogs (e.g., methyl 4-hydroxy-6-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate) serve as benchmarks .
Q. What methodologies address poor pharmacokinetic properties in preclinical studies?
- Solubility : Use logP calculations (e.g., SwissADME) to guide derivatization (e.g., converting esters to sodium salts).
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.
- Bioavailability : Formulate as nanoparticles or co-crystals to enhance dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
